molecular formula C7H7Cl4NOS B14272735 Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- CAS No. 131947-11-0

Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)-

Cat. No.: B14272735
CAS No.: 131947-11-0
M. Wt: 295.0 g/mol
InChI Key: VZLRDGKZPROSFV-UHFFFAOYSA-N
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Description

Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- is a chemical compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methylethoxy group, and a trichloromethyl group attached to the isothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- involves several steps. One common method includes the reaction of 4-chloro-3-(trichloromethyl)isothiazole with isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium thiolate for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- can be compared with other isothiazole derivatives, such as:

    Isothiazole, 4-chloro-3-(trichloromethyl)-: Lacks the methylethoxy group, leading to different chemical properties and reactivity.

    Isothiazole, 5-(1-methylethoxy)-3-(trichloromethyl)-: Lacks the chloro group, affecting its substitution reactions.

    Isothiazole, 4-chloro-5-(1-methylethoxy)-: Lacks the trichloromethyl group, impacting its oxidation and reduction reactions

Properties

CAS No.

131947-11-0

Molecular Formula

C7H7Cl4NOS

Molecular Weight

295.0 g/mol

IUPAC Name

4-chloro-5-propan-2-yloxy-3-(trichloromethyl)-1,2-thiazole

InChI

InChI=1S/C7H7Cl4NOS/c1-3(2)13-6-4(8)5(12-14-6)7(9,10)11/h3H,1-2H3

InChI Key

VZLRDGKZPROSFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NS1)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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